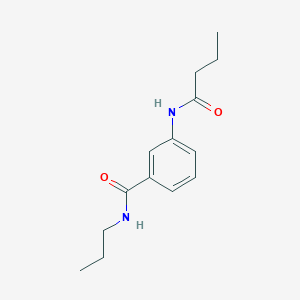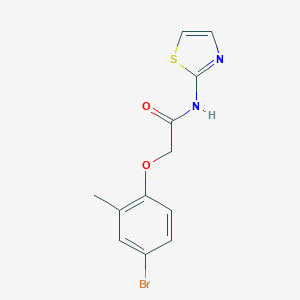
1-(2-Methylphenyl)-4-(3-pyridinylmethyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Methylphenyl)-4-(3-pyridinylmethyl)piperazine, also known as MPMP, is a chemical compound that belongs to the class of piperazines. It is a psychoactive drug that has been studied for its potential therapeutic effects in various neurological and psychiatric disorders.
作用机制
1-(2-Methylphenyl)-4-(3-pyridinylmethyl)piperazine acts as an agonist at 5-HT1A and 5-HT2A receptors, which are involved in the regulation of mood, anxiety, and cognition. It also acts as an inhibitor of the serotonin transporter, which increases the concentration of serotonin in the synaptic cleft and enhances its neurotransmission. Additionally, 1-(2-Methylphenyl)-4-(3-pyridinylmethyl)piperazine has been shown to modulate the activity of dopamine and noradrenaline, which may contribute to its antipsychotic effects.
Biochemical and Physiological Effects
1-(2-Methylphenyl)-4-(3-pyridinylmethyl)piperazine has been shown to increase the levels of serotonin, dopamine, and noradrenaline in the brain, which may contribute to its antidepressant, anxiolytic, and antipsychotic effects. It has also been shown to modulate the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the regulation of stress response. 1-(2-Methylphenyl)-4-(3-pyridinylmethyl)piperazine has been found to reduce the activity of the HPA axis, which may contribute to its anxiolytic effects.
实验室实验的优点和局限性
1-(2-Methylphenyl)-4-(3-pyridinylmethyl)piperazine has several advantages for lab experiments, including its selectivity for serotonin receptors, its ability to modulate the activity of multiple neurotransmitters, and its potential therapeutic effects in various neurological and psychiatric disorders. However, there are also limitations to its use in lab experiments, including its potential toxicity and the need for further research to fully understand its mechanism of action.
未来方向
There are several future directions for research on 1-(2-Methylphenyl)-4-(3-pyridinylmethyl)piperazine, including the development of more selective and potent compounds that target specific serotonin receptors, the investigation of its potential therapeutic effects in other neurological and psychiatric disorders, and the exploration of its mechanism of action at the molecular level. Additionally, further research is needed to fully understand the long-term effects and potential toxicity of 1-(2-Methylphenyl)-4-(3-pyridinylmethyl)piperazine.
合成方法
The synthesis of 1-(2-Methylphenyl)-4-(3-pyridinylmethyl)piperazine involves the reaction of 2-methylphenyl hydrazine with 3-pyridinecarboxaldehyde in the presence of acetic acid. The resulting product is then treated with piperazine to obtain 1-(2-Methylphenyl)-4-(3-pyridinylmethyl)piperazine. The purity of the compound can be improved by recrystallization from ethanol.
科学研究应用
1-(2-Methylphenyl)-4-(3-pyridinylmethyl)piperazine has been studied for its potential therapeutic effects in various neurological and psychiatric disorders, including depression, anxiety, and schizophrenia. It has been found to act as a selective serotonin reuptake inhibitor (SSRI) and a serotonin receptor agonist, which may explain its antidepressant and anxiolytic effects. 1-(2-Methylphenyl)-4-(3-pyridinylmethyl)piperazine has also been shown to modulate the activity of dopamine and noradrenaline, which may contribute to its antipsychotic effects.
属性
产品名称 |
1-(2-Methylphenyl)-4-(3-pyridinylmethyl)piperazine |
|---|---|
分子式 |
C17H21N3 |
分子量 |
267.37 g/mol |
IUPAC 名称 |
1-(2-methylphenyl)-4-(pyridin-3-ylmethyl)piperazine |
InChI |
InChI=1S/C17H21N3/c1-15-5-2-3-7-17(15)20-11-9-19(10-12-20)14-16-6-4-8-18-13-16/h2-8,13H,9-12,14H2,1H3 |
InChI 键 |
FJZUSWVZWLFAMS-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1N2CCN(CC2)CC3=CN=CC=C3 |
规范 SMILES |
CC1=CC=CC=C1N2CCN(CC2)CC3=CN=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-{4-[(sec-butylamino)sulfonyl]phenyl}cyclopropanecarboxamide](/img/structure/B269411.png)
![2-{[(cyclohexylcarbonyl)carbamothioyl]amino}-N-(furan-2-ylmethyl)benzamide](/img/structure/B269412.png)
![N-[2-(1-azepanylcarbonyl)phenyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B269413.png)
![N-tert-butyl-2-[(ethylcarbamothioyl)amino]benzamide](/img/structure/B269414.png)
![N-[(4-methoxyphenyl)acetyl]-N'-[2-(1-piperidinylcarbonyl)phenyl]thiourea](/img/structure/B269415.png)
![N-[4-(diethylsulfamoyl)phenyl]-2-(2-methylphenoxy)propanamide](/img/structure/B269417.png)
![N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)cyclohexanecarboxamide](/img/structure/B269418.png)

![4-methyl-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B269423.png)
![2-[(4-Chloro-2-methylphenoxy)methyl]-5-(2-methylphenyl)-1,3,4-oxadiazole](/img/structure/B269426.png)
![2-[(3-Ethoxyanilino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B269428.png)
![3,3-dimethyl-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}butanamide](/img/structure/B269430.png)

![4-chloro-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B269434.png)